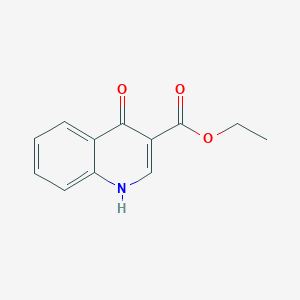
Ketoprofenamid
Übersicht
Beschreibung
Ketoprofen amide refers to a class of compounds where the ketoprofen molecule, a nonsteroidal anti-inflammatory drug (NSAID), is modified by the introduction of an amide group. This modification can lead to changes in the physical, chemical, and biological properties of the drug. Ketoprofen itself is a well-known medication used for its anti-inflammatory, analgesic, and antipyretic properties, and has been widely studied and utilized since its introduction in the 1970s .
Synthesis Analysis
The synthesis of ketoprofen amides involves various chemical reactions where ketoprofen is combined with different amines to form amide bonds. For instance, the novel ketoprofen amides were synthesized by aminolysis of ketoprofen benzotriazolide with various amines, including primary, secondary, and hydroxylamine, as well as amino acid β-alanine . Another approach involved the selective reduction of ketoprofen to produce a hydroxy derivative, which then reacted with benzotriazole carboxylic acid chloride to yield amidocarbamate derivatives . Additionally, asymmetric synthesis methods have been employed to produce ketoprofen with high enantiomeric excess, which is important for the drug's therapeutic efficacy .
Molecular Structure Analysis
The molecular structure of ketoprofen amides is characterized by the presence of an amide functional group attached to the ketoprofen core. This modification can significantly affect the drug's interaction with biological targets. Spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (H-1 NMR), and carbon-13 nuclear magnetic resonance (C-13 NMR) spectroscopies have been used to characterize the structures of synthesized ketoprofen amides .
Chemical Reactions Analysis
Ketoprofen amides can participate in various chemical reactions due to the presence of reactive functional groups. The amide group can engage in hydrogen bonding, which is evident in the formation of low melting point binary systems comprising ketoprofen and an amide local anesthetic. These systems exhibit eutectic behavior and can form viscous liquids upon quench cooling . The amide group also plays a crucial role in the biological activity of the compounds, as it can affect the drug's interaction with enzymes and receptors.
Physical and Chemical Properties Analysis
The introduction of the amide group into the ketoprofen molecule alters its physical and chemical properties. For example, the formation of ketoprofen amides can suppress the crystallization tendencies of the drug and enhance its solubility . The amide derivatives of ketoprofen have also been shown to possess antioxidative properties, inhibiting lipid peroxidation and lipoxygenase activity, which are important factors in the drug's anti-inflammatory action . Furthermore, some ketoprofen amides have demonstrated cytostatic activity, indicating potential applications in cancer therapy .
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Ketoprofenamide wurden auf ihr Potenzial als Antioxidantien untersucht. Die antioxidative Aktivität ist entscheidend, um oxidativen Stress zu verhindern, der zu Zellschäden führen kann und mit verschiedenen Krankheiten in Verbindung gebracht wird. Die neuartigen Amide von Ketoprofen haben potentere antioxidative Fähigkeiten gezeigt als die Amide der reduzierten Ketoprofen-Derivate .
Lipoxygenase-Inhibition
Diese Verbindungen wurden auf ihre Fähigkeit zur Inhibition von Lipoxygenase, einem Enzym, das am Entzündungsprozess beteiligt ist, untersucht. Lipoxygenase-Inhibitoren sind wichtig bei der Behandlung von entzündlichen Erkrankungen. Ketoprofenamide variieren in ihrer Lipoxygenase-Inhibitionspotenz, wobei einige Verbindungen starke inhibitorische Wirkungen zeigen .
Zytostatische Mittel
Ketoprofenamide wurden auf ihre zytostatische Aktivität untersucht, die sich auf ihre Fähigkeit bezieht, das Zellwachstum und die Zellproliferation zu hemmen. Diese Eigenschaft ist besonders relevant in der Krebsforschung, wo die Kontrolle des Wachstums von Krebszellen ein Hauptziel ist. Einige Ketoprofenamide haben eine ausgeprägte zytostatische Aktivität gezeigt .
Verbesserung der Arzneimitteleigenschaften
Die Amidierung von Ketoprofen hat sich gezeigt, die Selektivität gegenüber COX-2-Inhibitoren zu verbessern, die wichtig sind, um Schmerzen und Entzündungen zu behandeln, ohne die gastrointestinalen Nebenwirkungen, die mit nicht-selektiven NSAIDs verbunden sind. Diese Modifikation könnte zur Entwicklung sichererer entzündungshemmender Medikamente führen .
Interaktion mit Rinderserumalbumin
Auf Ketoprofen basierende ionische Flüssigkeiten, zu denen auch Ketoprofenamide gehören, wurden synthetisiert und ihre Interaktionen mit Rinderserumalbumin (BSA) bewertet. BSA-Interaktionen sind bedeutsam, da sie die Wirkstoffverteilung, -wirksamkeit und -metabolismus beeinflussen können. Die Bindung dieser Verbindungen an BSA hat Auswirkungen auf das Arzneimitteldesign und die -verabreichung .
AChE-Inhibitionsaktivität
Ketoprofenamide wurden mit dem Ziel synthetisiert, ihre AChE-Inhibitionsaktivität zu bewerten. Acetylcholinesterase (AChE)-Inhibitoren werden bei der Behandlung der Alzheimer-Krankheit eingesetzt, und die Entwicklung neuer AChE-Inhibitoren ist ein Bereich der aktiven Forschung. Das entzündungshemmende Medikament Ketoprofen wurde in dieser Forschung als Schlüsselzwischenprodukt verwendet .
Wirkmechanismus
Target of Action
Ketoprofen amide primarily targets the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme involved in the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever .
Mode of Action
Ketoprofen amide, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs), works by inhibiting the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever . The compound’s interaction with its targets results in a decrease in the production of prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by ketoprofen amide is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, ketoprofen amide disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation, pain, and fever .
Pharmacokinetics
The pharmacokinetics of ketoprofen amide involve its absorption, distribution, metabolism, and excretion (ADME). It binds extensively to plasma albumin and significant concentrations of the drug are attained in synovial fluid . Ketoprofen is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites .
Result of Action
The primary result of ketoprofen amide’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the physiological responses typically associated with inflammation, pain, and fever . In addition, some studies suggest that ketoprofen amide may have anti-inflammatory potential superior to that of other similar compounds .
Action Environment
The action, efficacy, and stability of ketoprofen amide can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can impact the absorption and bioavailability of the drug . Additionally, factors such as the presence of food can affect the drug’s absorption rate
Safety and Hazards
Ketoprofen can increase the risk of fatal heart attack or stroke . It is contraindicated for the treatment of perioperative pain in the setting of coronary artery bypass graft surgery . Personal protective equipment should be worn when handling ketoprofen amide to avoid dust formation and contact with skin, eyes, and clothing .
Zukünftige Richtungen
Research is ongoing to find new uses for ketoprofen and its derivatives . For example, a new series of ketoprofen derivatives bearing aryl chalcone-amide congeners were synthesized and their inhibitory activity on cholinesterase enzymes was investigated . This suggests that ketoprofen amide and its derivatives could have potential applications in the treatment of diseases such as Alzheimer’s .
Eigenschaften
IUPAC Name |
2-(3-benzoylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWMCJJRUWWDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974924 | |
| Record name | 2-(3-Benzoylphenyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59512-16-2 | |
| Record name | Ketoprofen amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059512162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Benzoylphenyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KETOPROFEN AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50IY2AXR5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes ketoprofen amide interesting for pharmaceutical applications?
A1: Ketoprofen amide is a derivative of ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID). Research has explored ketoprofen amide and its derivatives for a range of potential therapeutic applications beyond its parent compound. For example, ketoprofen amides have shown promise as inhibitors of GLI1-mediated transcription, a key component of the Hedgehog (Hh) signaling pathway. [] This pathway plays a crucial role in embryonic development and is implicated in various cancers. Additionally, certain ketoprofen amides demonstrate antioxidant properties and the ability to inhibit lipoxygenase, an enzyme involved in inflammation. [] These findings suggest that ketoprofen amide derivatives could offer valuable therapeutic benefits in areas like cancer treatment and inflammatory diseases.
Q2: Can you elaborate on the structure-activity relationship (SAR) of ketoprofen amides, particularly regarding their GLI1 inhibitory activity?
A2: Researchers investigated the SAR of ketoprofen amides by modifying the ketone carbonyl group of the ketoprofen moiety. [] They found that replacing this group with an ether, amide, sulfonamide, or sulfone yielded compounds with comparable or even greater potency in inhibiting GLI1-mediated transcription compared to the original ketoprofen amides. Notably, a sulfone derivative (compound 30 in the study) exhibited potent inhibition in both GLI1-overexpressing cell lines and those where GLI1 was introduced exogenously. [] This finding highlights the importance of the ketoprofen moiety's specific chemical features for GLI1 inhibition and provides valuable insights for designing more potent and selective inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)





